Elovl6-IN-1 is derived from studies focused on the enzymatic activity of ELOVL6. The compound was developed to explore the potential therapeutic benefits of modulating fatty acid profiles in various biological systems. As a small molecule inhibitor, Elovl6-IN-1 falls under the classification of pharmacological agents targeting lipid metabolic pathways.
The synthesis of Elovl6-IN-1 involves several key steps typically utilized in organic chemistry for developing enzyme inhibitors. While specific synthetic routes for Elovl6-IN-1 are not detailed in the available literature, general approaches include:
The precise molecular formula and structural data would be determined through experimental analysis post-synthesis.
Elovl6-IN-1 functions primarily through competitive inhibition of ELOVL6. The mechanism involves:
Experimental assays typically involve measuring fatty acid elongation rates in the presence and absence of Elovl6-IN-1 to quantify its inhibitory effect.
The mechanism by which Elovl6-IN-1 exerts its effects can be outlined as follows:
Studies have shown that modulation of ELOVL6 activity can significantly influence metabolic pathways related to obesity and insulin sensitivity, suggesting potential therapeutic applications for Elovl6-IN-1 .
While specific physical properties (such as melting point or solubility) for Elovl6-IN-1 are not provided in available literature, small molecule inhibitors generally exhibit:
Chemical properties would include stability under physiological conditions and reactivity with biological targets.
Elovl6-IN-1 has potential applications in various scientific fields:
Elongation of Very Long-Chain Fatty Acid Family Member 6 is an endoplasmic reticulum-resident enzyme that catalyzes the rate-limiting condensation step in the elongation of C₁₂–C₁₆ saturated and monounsaturated fatty acids. This biochemical process adds two-carbon units to acyl chains, primarily converting palmitic acid (C16:0) to stearic acid (C18:0) and palmitoleic acid (C16:1n-7) to cis-vaccenic acid (C18:1n-7) [1] [6]. Unlike other elongases in the Elongation of Very Long-Chain Fatty Acids family, Elongation of Very Long-Chain Fatty Acid Family Member 6 exhibits substrate specificity for medium-to-long-chain fatty acids rather than very-long-chain or polyunsaturated fatty acids [3]. Its activity directly influences the C16:0/C18:0 ratio in tissues—a critical determinant of membrane fluidity, lipid raft formation, and signal transduction efficiency [6].
Table 1: Fatty Acid Substrate Specificity of Mammalian Elongation of Very Long-Chain Fatty Acids Enzymes
Enzyme | Primary Substrates | Major Products |
---|---|---|
Elongation of Very Long-Chain Fatty Acid Family Member 1 | C16–C20 saturated/monounsaturated | C18–C24 fatty acids |
Elongation of Very Long-Chain Fatty Acid Family Member 2 | C20–C22 polyunsaturated | C22–C24 polyunsaturated fatty acids |
Elongation of Very Long-Chain Fatty Acid Family Member 6 | C12–C16 saturated/monounsaturated | C14–C18 fatty acids |
Elongation of Very Long-Chain Fatty Acid Family Member 4 | C24–C26 fatty acids | ≥C26 very-long-chain fatty acids |
Elongation of Very Long-Chain Fatty Acid Family Member 5 | C18–C20 polyunsaturated | C20–C22 polyunsaturated fatty acids |
Transcriptional regulation of Elongation of Very Long-Chain Fatty Acid Family Member 6 occurs primarily through sterol regulatory element-binding protein 1c, which coordinates its expression with other lipogenic enzymes (e.g., fatty acid synthase, acetyl-CoA carboxylase) during fed states [3] [6]. Liver X receptor and peroxisome proliferator-activated receptor α also modulate its expression, integrating fatty acid elongation with broader metabolic networks [1]. Tissue-specific analyses reveal highest Elongation of Very Long-Chain Fatty Acid Family Member 6 expression in lipogenically active organs: liver, white adipose tissue, brown adipose tissue, and adrenal glands [3] [6]. During fasting-refeeding transitions, hepatic Elongation of Very Long-Chain Fatty Acid Family Member 6 mRNA increases >20-fold, establishing its centrality in de novo lipogenesis [6].
Dysregulated Elongation of Very Long-Chain Fatty Acid Family Member 6 activity manifests in multiple metabolic disorders through altered fatty acid composition rather than total lipid accumulation. Elevated stearic acid (C18:0) and oleic acid (C18:1n-9) production driven by Elongation of Very Long-Chain Fatty Acid Family Member 6 overactivation promotes:
Table 2: Metabolic Phenotypes Associated with Elongation of Very Long-Chain Fatty Acid Family Member 6 Manipulation in Preclinical Models
Intervention | Model System | Metabolic Phenotype | Key Mechanistic Insights |
---|---|---|---|
Global knockout | High-fat/high-sucrose diet | • Protection from insulin resistance • Unchanged obesity • Hepatic steatosis similar to wild-type | • Reduced hepatic diacylglycerol/protein kinase C epsilon activation • Restored insulin receptor substrate 2/Akt signaling • Suppressed sterol regulatory element-binding protein 1c targets |
Global knockout | db/db mice | • Improved hyperglycemia • Enhanced glucose-stimulated insulin secretion • Increased β-cell mass | • Reduced islet oleic acid content • Lowered triglyceride accumulation • Attenuated endoplasmic reticulum stress/inflammation |
Liver-specific knockout | High-sucrose diet | • Enhanced hepatic insulin sensitivity • Reduced C18:0-ceramide | • Decreased stearoyl-CoA desaturase 1-dependent ceramide synthesis |
Transgenic overexpression | High-fat diet | • Exacerbated insulin resistance • Accelerated nonalcoholic steatohepatitis | • Increased NLR family pyrin domain-containing 3 inflammasome activation • Elevated oxidative stress markers |
Human studies corroborate these mechanisms: liver biopsies from nonalcoholic steatohepatitis patients show positive correlations between Elongation of Very Long-Chain Fatty Acid Family Member 6 expression, hepatosteatosis severity, and inflammatory markers [5]. The enzyme’s product (C18:0) serves as a precursor for ceramide synthesis, and increased C18:0-ceramide in lipotoxic conditions further disrupts insulin signaling and promotes apoptosis [6].
The dissociation between lipid accumulation and insulin resistance in Elongation of Very Long-Chain Fatty Acid Family Member 6-deficient models provides a compelling therapeutic rationale. Unlike global suppression of lipogenesis (e.g., via fatty acid synthase inhibitors), Elongation of Very Long-Chain Fatty Acid Family Member 6 inhibition specifically modulates fatty acid composition:
Pharmacological inhibition of Elongation of Very Long-Chain Fatty Acid Family Member 6 (e.g., using Elongation of Very Long-Chain Fatty Acid Family Member 6 inhibitor 1) recapitulates genetic ablation phenotypes. In diet-induced obese mice, Elongation of Very Long-Chain Fatty Acid Family Member 6 inhibitor 1 reduces hepatic C18:0 and C18:1n-9 content by >40%, concurrently improving glucose tolerance and insulin sensitivity without altering body weight [3]. Notably, this occurs despite persistent hepatic steatosis, confirming that fatty acid composition—not triglyceride quantity—determines metabolic outcomes.
The therapeutic window for Elongation of Very Long-Chain Fatty Acid Family Member 6 inhibition appears favorable due to functional redundancy in some tissues: vaccenic acid (C18:1n-7) can substitute for oleic acid (C18:1n-9) in membrane phospholipids and triglyceride synthesis without compromising cell viability [3] [6]. Consequently, Elongation of Very Long-Chain Fatty Acid Family Member 6 represents a node for metabolic precision medicine, modulating lipotoxicity while maintaining essential lipid functions.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7